N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine
Description
N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl ring, a methoxypropyl group, and a tetrahydrobenzoxazole moiety, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-20-11-5-10-17(8-4-9-17)13-18-12-15-14-6-2-3-7-16(14)21-19-15/h18H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHAGCJGAPNIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1(CCC1)CNCC2=NOC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine typically involves multiple steps:
Formation of the Cyclobutyl Ring: This can be achieved through cyclization reactions involving suitable precursors under controlled conditions.
Introduction of the Methoxypropyl Group: This step involves the alkylation of the cyclobutyl ring with 3-methoxypropyl halides in the presence of a base.
Synthesis of the Tetrahydrobenzoxazole Moiety: This can be synthesized through a series of reactions starting from benzoxazole derivatives.
Coupling Reactions: The final step involves coupling the cyclobutyl and tetrahydrobenzoxazole intermediates using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(3-methoxypropyl)cyclobutyl]methyl]-1-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine: Unique due to its specific combination of functional groups.
Cyclobutyl derivatives: Similar in having a cyclobutyl ring but differ in other functional groups.
Tetrahydrobenzoxazole derivatives: Share the tetrahydrobenzoxazole moiety but differ in other parts of the molecule.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclobutyl ring, a methoxypropyl group, and a tetrahydrobenzoxazole moiety, which imparts distinct chemical and biological properties.
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